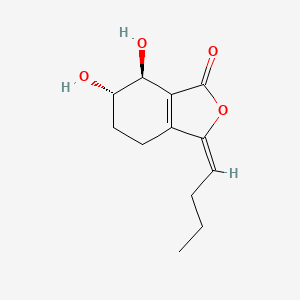

(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, also known as senkyunolide I, is a naturally occurring compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16O

- CAS Number : 94596-28-8

- IUPAC Name : (3E)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

Antioxidant Activity

Senkyunolide I exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation in various biological systems. This activity is crucial in protecting cells from oxidative stress-related damage.

Neuroprotective Effects

Studies have shown that senkyunolide I has neuroprotective effects against oxidative stress and apoptosis in neuronal cells. For instance, it has been reported to enhance cell viability in hypoxic conditions by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways .

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that senkyunolide I protects cortical neurons from hypoxia-induced apoptosis. |

| Liu et al. (2021) | Showed that the compound enhances neuronal survival under glucose deprivation conditions. |

Anti-inflammatory Properties

Senkyunolide I has been noted for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of senkyunolide I are complex and involve multiple pathways:

- Nrf2 Activation : Senkyunolide I activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- Inhibition of NF-kB : The compound inhibits the NF-kB signaling pathway, which is critical in regulating inflammatory responses.

- Calcium Homeostasis : It helps maintain intracellular calcium levels, thus preventing excitotoxicity in neurons.

Case Study 1: Neuroprotection in Stroke Models

In a recent study using animal models of stroke, senkyunolide I was administered post-injury. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups .

Case Study 2: In Vitro Anti-inflammatory Effects

An in vitro study evaluated the effects of senkyunolide I on LPS-stimulated macrophages. The results demonstrated a marked decrease in the secretion of inflammatory mediators and an upregulation of anti-inflammatory cytokines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Antioxidant Activity

Senkyunolide H has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .

1.2 Anti-inflammatory Effects

Studies have shown that senkyunolide H exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .

1.3 Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of senkyunolide H. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Traditional Medicine Applications

Senkyunolide H is traditionally used in Chinese medicine for its therapeutic benefits. It is often utilized for:

- Improving blood circulation : It is believed to enhance blood flow and alleviate symptoms related to poor circulation.

- Relieving pain : The compound is used in formulations aimed at reducing pain associated with various conditions.

- Enhancing digestion : It is thought to aid digestive health by promoting gastrointestinal function .

Case Study on Antioxidant Activity

A study published in the Journal of Ethnopharmacology evaluated the antioxidant capacity of senkyunolide H using DPPH and ABTS assays. Results indicated that senkyunolide H significantly reduced oxidative stress markers in vitro compared to control groups, suggesting its potential as a natural antioxidant agent .

Case Study on Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of senkyunolide H showed that it effectively inhibited the expression of NF-kB and COX-2 in macrophage cells exposed to LPS (lipopolysaccharides). This study highlights its potential use in developing new anti-inflammatory drugs .

Eigenschaften

Molekularformel |

C12H16O4 |

|---|---|

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

(3E,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11+/m0/s1 |

InChI-Schlüssel |

DQNGMIQSXNGHOA-UMEXKXKESA-N |

Isomerische SMILES |

CCC/C=C/1\C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |

Kanonische SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Synonyme |

senkyunolide I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.